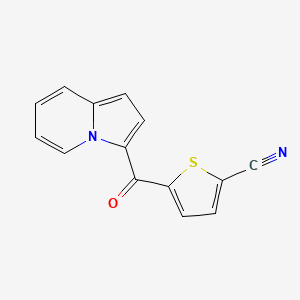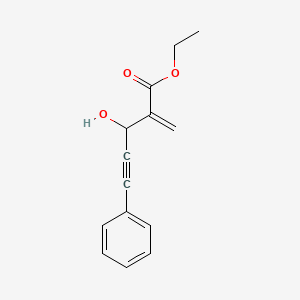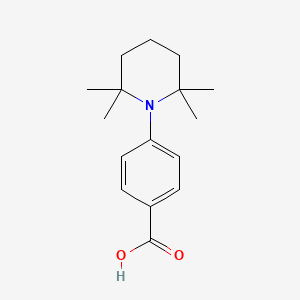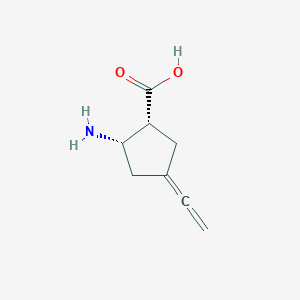![molecular formula C17H27N3O2S B14221679 4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide CAS No. 827036-74-8](/img/structure/B14221679.png)
4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a mercaptoacetylamino group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with benzoyl chloride under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Hexyl Chain: The hexyl chain can be attached through a series of reactions involving halogenation and subsequent nucleophilic substitution.
Incorporation of the Mercaptoacetylamino Group: The mercaptoacetylamino group can be introduced by reacting the intermediate compound with mercaptoacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiol groups.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and acylation reactions.
4-dimethylamino-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide: A compound with similar structural features but different functional groups.
Uniqueness
4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide is unique due to the presence of both a mercaptoacetylamino group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
827036-74-8 |
|---|---|
Molecular Formula |
C17H27N3O2S |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-(dimethylamino)-N-[6-[(2-sulfanylacetyl)amino]hexyl]benzamide |
InChI |
InChI=1S/C17H27N3O2S/c1-20(2)15-9-7-14(8-10-15)17(22)19-12-6-4-3-5-11-18-16(21)13-23/h7-10,23H,3-6,11-13H2,1-2H3,(H,18,21)(H,19,22) |
InChI Key |
NGLUZLJLVYSKLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCNC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)






![N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea](/img/structure/B14221666.png)
![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
